2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2304631-44-3
Cat. No.: VC5320522
Molecular Formula: C13H21BO3
Molecular Weight: 236.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304631-44-3 |
|---|---|
| Molecular Formula | C13H21BO3 |
| Molecular Weight | 236.12 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3/t10-,11+/m0/s1 |
| Standard InChI Key | CDAJPKAZLOWHRH-WDEREUQCSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane, reflects its intricate architecture . The bicyclo[3.2.1]octene system contains an oxygen atom at the 8-position, forming a bridged ether. The boronic ester moiety is anchored to the bicyclic framework via a carbon-boron bond, with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serving as the protecting group.
Key Structural Features:
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Bicyclic Core: The 8-oxabicyclo[3.2.1]oct-2-ene system imposes steric constraints that influence reactivity and stereoselectivity .
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Boronic Ester: The pinacol group enhances stability and solubility, making the compound suitable for Suzuki-Miyaura couplings .
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Stereochemistry: The (1R,5S) configuration is critical for asymmetric synthesis applications .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H21BO3 | |
| Molecular Weight | 236.12 g/mol | |
| CAS Number | 2304631-44-3 | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CCC@HO3 | |
| InChI Key | CDAJPKAZLOWHRH-WDEREUQCSA-N |
The compound’s solubility profile remains undocumented in open literature, though its boronic ester functionality suggests moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step organic transformations, typically beginning with the construction of the oxabicyclo[3.2.1]octene core followed by borylation .
Step 1: Formation of the Bicyclic Core
A plausible route involves a Diels-Alder reaction between a diene and an oxygenated dienophile, followed by ring-closing metathesis (RCM) to establish the bicyclic structure . For example, exo-8-oxabicyclo[3.2.1]octan-3-ol (CAS: 160813-27-4) has been synthesized via RCM, suggesting analogous strategies for the target compound .
Step 2: Borylation
The boronic ester is introduced via Miyaura borylation, where a palladium catalyst mediates the coupling of a bicyclic triflate with bis(pinacolato)diboron (B2pin2) . Stereochemical control is achieved using chiral ligands or substrates .
Optimization Challenges
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Steric Hindrance: The bicyclic framework complicates reagent access to the boron center, necessitating elevated temperatures or prolonged reaction times.
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Stereochemical Purity: Asymmetric synthesis requires chiral auxiliaries or catalysts to maintain the (1R,5S) configuration .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron-containing partner in Suzuki reactions, enabling the construction of biaryl and heteroaryl systems. Its rigid bicyclic structure may impart unique regioselectivity in couplings compared to planar aryl boronic esters .
Example Reaction:
This reaction is pivotal in synthesizing pharmaceuticals, such as SGLT2 inhibitors, where bicyclic motifs enhance metabolic stability .
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